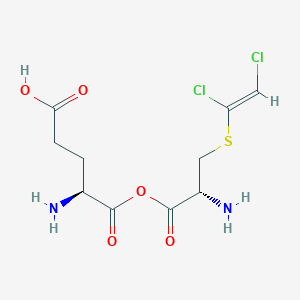
Glutamyl-S-(1,2-dichlorovinyl)cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutamyl-S-(1,2-dichlorovinyl)cysteine (DCVC) is a toxic metabolite of the industrial chemical trichloroethylene (TCE). DCVC has been shown to have harmful effects on human health, including liver and kidney damage, as well as an increased risk of cancer. Despite its toxicity, DCVC has been widely studied in scientific research, particularly in the areas of toxicology and biochemistry.
Mecanismo De Acción
Glutamyl-S-(1,2-dichlorovinyl)cysteine exerts its toxic effects by binding to proteins in the liver and kidney, leading to oxidative stress and cell damage. It has been shown to inhibit the activity of GST enzymes, which are responsible for the detoxification of a wide range of xenobiotics in the body.
Biochemical and Physiological Effects:
Glutamyl-S-(1,2-dichlorovinyl)cysteine has been shown to have a range of biochemical and physiological effects on the body. It has been shown to cause liver and kidney damage, as well as an increased risk of cancer. Glutamyl-S-(1,2-dichlorovinyl)cysteine has also been shown to induce oxidative stress and inflammation, which can lead to cell damage and dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Glutamyl-S-(1,2-dichlorovinyl)cysteine has been widely used as a tool in scientific research, particularly in the areas of toxicology and biochemistry. Its ability to inhibit GST enzymes has made it a useful tool for studying the role of these enzymes in detoxification pathways. However, its toxicity limits its use in certain experimental models, particularly in vivo studies.
Direcciones Futuras
There are several future directions for research on Glutamyl-S-(1,2-dichlorovinyl)cysteine. One area of interest is the development of new therapies to mitigate the toxic effects of Glutamyl-S-(1,2-dichlorovinyl)cysteine on the body. Another area of interest is the development of new tools and techniques to study the mechanism of action of GST enzymes and their role in detoxification pathways. Finally, further research is needed to better understand the long-term effects of Glutamyl-S-(1,2-dichlorovinyl)cysteine exposure on human health.
Métodos De Síntesis
Glutamyl-S-(1,2-dichlorovinyl)cysteine is synthesized through the metabolism of TCE in the liver. TCE is converted to chloral hydrate, which is then metabolized to Glutamyl-S-(1,2-dichlorovinyl)cysteine. The formation of Glutamyl-S-(1,2-dichlorovinyl)cysteine is dependent on the activity of the enzyme glutathione S-transferase (GST), which catalyzes the conjugation of glutathione with Glutamyl-S-(1,2-dichlorovinyl)cysteine.
Aplicaciones Científicas De Investigación
Glutamyl-S-(1,2-dichlorovinyl)cysteine has been extensively studied in scientific research, particularly in the areas of toxicology and biochemistry. Its toxicity has been studied in animal models, as well as in vitro studies using cell lines. Glutamyl-S-(1,2-dichlorovinyl)cysteine has also been used as a tool to study the mechanism of action of GST enzymes and their role in detoxification pathways.
Propiedades
Número CAS |
142678-05-5 |
|---|---|
Nombre del producto |
Glutamyl-S-(1,2-dichlorovinyl)cysteine |
Fórmula molecular |
C10H14Cl2N2O5S |
Peso molecular |
345.2 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[(2R)-2-amino-3-[(Z)-1,2-dichloroethenyl]sulfanylpropanoyl]oxy-5-oxopentanoic acid |
InChI |
InChI=1S/C10H14Cl2N2O5S/c11-3-7(12)20-4-6(14)10(18)19-9(17)5(13)1-2-8(15)16/h3,5-6H,1-2,4,13-14H2,(H,15,16)/b7-3+/t5-,6-/m0/s1 |
Clave InChI |
MNMCREGVBDLIDT-ZKNKFSEWSA-N |
SMILES isomérico |
C(CC(=O)O)[C@@H](C(=O)OC(=O)[C@H](CS/C(=C/Cl)/Cl)N)N |
SMILES |
C(CC(=O)O)C(C(=O)OC(=O)C(CSC(=CCl)Cl)N)N |
SMILES canónico |
C(CC(=O)O)C(C(=O)OC(=O)C(CSC(=CCl)Cl)N)N |
Sinónimos |
glutamyl-S-(1,2-dichlorovinyl)cysteine L-gamma-Glu-L-DCVC L-gamma-glutamyl-S-(1,2-dichlorovinyl)-L-cysteine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234605.png)

![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)

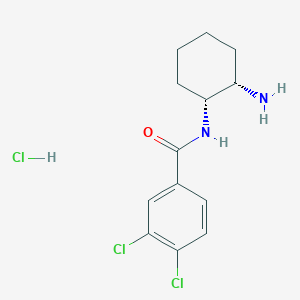
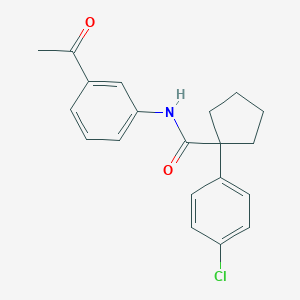
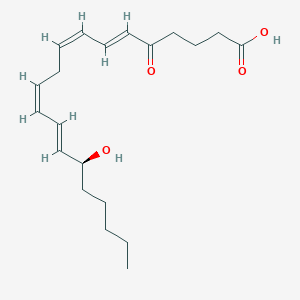
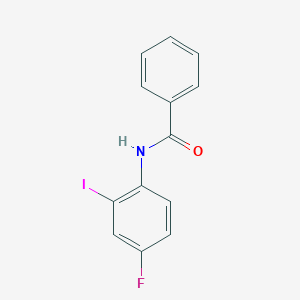
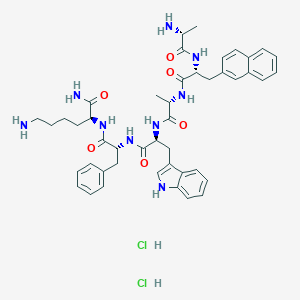
![3-(4-Butoxyphenyl)-7-phenylfuro[2,3-f][1]benzofuran-2,6-dione](/img/structure/B234652.png)

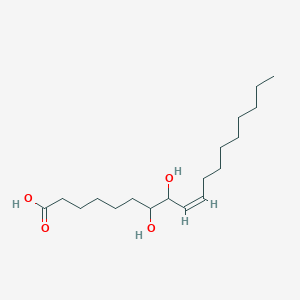
![[21,24-Diacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-22,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B234702.png)